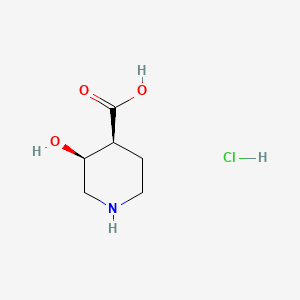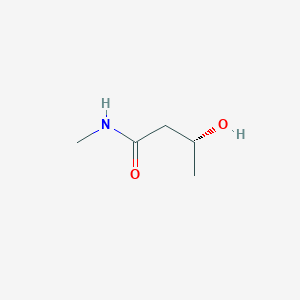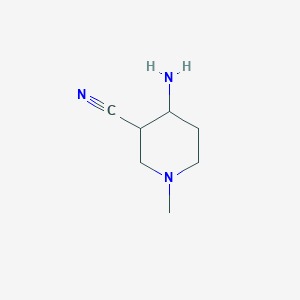![molecular formula C7H14ClNO B13456391 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with an oxygen atom, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride involves several steps. One common method starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further reactions involve the introduction of the methanamine group and the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with bromine to form bromonium ions, which are then attacked by nucleophiles . Acid-catalyzed ring cleavages of epoxides derived from this compound also take place with marked selectivity . Common reagents used in these reactions include bromine, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological systems . Additionally, its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Wirkmechanismus
The mechanism of action of 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride can be compared with other similar compounds, such as 3-oxabicyclo[3.2.0]heptan-2-one and 7-oxabicyclo[4.1.0]heptan-2-one . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique combination of the bicyclic ring system and the methanamine group in this compound sets it apart from these similar compounds.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
3-oxabicyclo[3.2.0]heptan-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-2-5-1-6-3-9-4-7(5)6;/h5-7H,1-4,8H2;1H |
InChI-Schlüssel |
NQZARWDHJQTHBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COCC2C1CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-bromo-4H,5H,6H-cyclopenta[c]thiophene](/img/structure/B13456312.png)
![4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13456317.png)
![rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13456321.png)

![[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13456340.png)

![3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide](/img/structure/B13456367.png)
![4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride](/img/structure/B13456375.png)



![rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13456408.png)

![(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13456421.png)
